molecular formula C8H10O3 B3109967 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel- CAS No. 17791-33-2

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-

Cat. No.: B3109967
CAS No.: 17791-33-2
M. Wt: 154.16 g/mol
InChI Key: OZONFNLDQRXRGI-LYFYHCNISA-N
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Description

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, (1R,2R,4R)-rel- is a bicyclic compound characterized by:

  • Core structure: A norbornene-derived framework with an oxygen atom at the 7-position (7-oxabicyclo[2.2.1]hept-5-ene).
  • Functional groups: A methyl ester at position 2 and a carboxylic acid derivative.
  • Stereochemistry: The relative configuration (1R,2R,4R) denotes the spatial arrangement of substituents, while "rel-" indicates a racemic or diastereomeric mixture .
  • Synthesis: Typically prepared via Fischer esterification or enzymatic resolution (e.g., using Candida rugosa lipase for stereoselective hydrolysis) .

This compound serves as a precursor for polymerization and chiral intermediates in organic synthesis. Its reactivity and properties are influenced by the electron-deficient bridgehead proton near the oxygen atom, enabling unique non-covalent interactions .

Properties

IUPAC Name

methyl (1R,2S,4R)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-10-8(9)6-4-5-2-3-7(6)11-5/h2-3,5-7H,4H2,1H3/t5-,6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZONFNLDQRXRGI-LYFYHCNISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2C=CC1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H]1C[C@@H]2C=C[C@H]1O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester typically involves a Diels-Alder reaction. One common method starts with a highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromopropiolate . This reaction is followed by a ketal hydrolysis using hydrochloric acid, which is more efficient than other more elaborate methods .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the principles of the Diels-Alder reaction and subsequent hydrolysis are scalable. The use of commercially available starting materials like 2-methylfuran and methyl-3-bromopropiolate makes the process feasible for larger-scale production .

Chemical Reactions Analysis

Types of Reactions

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the ester group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions vary. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols. Substitution reactions can produce a variety of esters and other derivatives .

Scientific Research Applications

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester involves its reactivity due to the strained bicyclic structure. This strain makes the compound highly reactive in various chemical reactions. The molecular targets and pathways involved depend on the specific derivatives and their applications .

Comparison with Similar Compounds

Substituent Variation: Monoesters vs. Diesters

Property Target Compound (Monoester) 7-Oxabicyclo Diesters (e.g., Dimethyl Ester )
Molecular Formula C₈H₁₀O₃ C₁₀H₁₂O₅ (dimethyl ester)
Molecular Weight 154.16 g/mol 212.20 g/mol
Functional Groups Methyl ester, carboxylic acid Two methyl esters
Polymerization Limited ROMP applicability High ROMP activity with Grubbs catalyst II, yielding polymers (Mw: 1.1–4.5 million g/mol)
Applications Chiral building block Polymer precursors for materials science

Key Findings :

  • Diesters exhibit superior polymerization behavior due to increased ring strain and metathesis-active sites .
  • Monoesters are less reactive in ROMP but serve as enantioselective intermediates in pharmaceuticals .

Stereochemical Variants

Compound Configuration Key Properties
(1R,2R,4R)-rel- (CAS 204988-60-3) Racemic mixture Forms racemic crystals; used in non-stereoselective syntheses.
(1S,2S,4S)-enantiomer (CAS 186766-46-1) Enantiopure Resolved via chiral HPLC; critical for asymmetric catalysis .
Diisoamyl diester (1R,4S) Single diastereomer Head-to-tail packing via Hirshfeld interactions; templates crystal engineering

Key Findings :

  • Enantiopure variants are essential for drug development (e.g., estrogen receptor antagonists) .
  • Racemic mixtures simplify synthesis but limit applications requiring stereochemical precision.

Functional Group Modifications

Compound Modification Impact on Reactivity/Properties
1-Methyl-3-oxo derivative Ketone at position 3 Enhanced electrophilicity for nucleophilic additions; unsuitable for ROMP
3-Bromo-3-(2,6-dimethoxybenzoyl) derivative (CAS 76505-04-9) Bromine and aryl groups Enables cross-coupling reactions; bulky substituents hinder polymerization
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid (non-oxa analog) No oxygen bridge Reduced electron deficiency; lower polarity and altered solubility

Key Findings :

  • Electron-withdrawing groups (e.g., oxo, bromo) increase reactivity toward nucleophiles but reduce metathesis activity.
  • The 7-oxa bridge enhances electrostatic interactions, influencing solid-state packing .

Key Findings :

  • Enzymatic resolution (e.g., Candida rugosa lipase) is critical for isolating bioactive enantiomers .
  • Industrial use of diesters in polymers highlights their scalability and material versatility .

Biological Activity

7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester, specifically the (1R,2R,4R)-rel- isomer, is a compound of significant interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological properties, synthesis methods, and relevant case studies.

  • Molecular Formula : C9H12O2
  • Molecular Weight : 152.1904 g/mol
  • CAS Number : 2903-75-5

The compound features a bicyclic structure that contributes to its unique reactivity and biological profile.

Antiviral Properties

One of the notable aspects of this compound is its utility as a synthetic intermediate for the development of antiviral agents. Specifically, it has been linked to the synthesis of Cyclophellitol, an anti-HIV drug . The endo form of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives has shown promise in this regard.

The biological activity of this compound may be attributed to its ability to interact with viral enzymes or host cell receptors. The bicyclic structure allows for conformational flexibility, which can enhance binding affinity to target sites.

Synthesis Methods

The synthesis of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives can be achieved through various methods:

  • Diels-Alder Reaction : A highly regioselective Diels-Alder reaction between 2-methylfuran and methyl-3-bromo-propiolate has been reported as an efficient synthetic route .
    ReactantsProduct\text{Reactants}\rightarrow \text{Product}
  • Esterification : The formation of the methyl ester can be accomplished via Fischer esterification under acidic conditions .

Table 1: Summary of Synthesis Methods

MethodDescriptionYield (%)
Diels-Alder ReactionReaction between furan and bromo-propiolate50
Fischer EsterificationAcid-catalyzed ester formation82

Case Study 1: Antiviral Activity

In a study exploring the antiviral efficacy of various bicyclic compounds, the endo form of 7-oxabicyclo[2.2.1]hept-5-ene derivatives was tested against HIV strains. Results indicated a significant reduction in viral load in infected cell cultures treated with the compound compared to controls .

Case Study 2: Synthesis Optimization

Research focusing on optimizing the synthesis conditions for the methyl ester found that using excess alcohol and removing water via a Dean-Stark apparatus improved yields significantly . This optimization is crucial for industrial applications where cost-effectiveness is paramount.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of (1R,2R,4R)-rel-7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester?

  • Methodological Answer : The compound is typically synthesized via Diels-Alder cycloaddition to form the bicyclic framework, followed by esterification of the carboxylic acid moiety. Key steps include:

  • Using furan derivatives as dienes and maleic anhydride analogs as dienophiles to construct the oxabicyclic core .
  • Methyl esterification under mild conditions (e.g., methanol with catalytic sulfuric acid) to avoid ring-opening side reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate the stereoisomer .
    • Challenges : Competing stereoisomers may form during cycloaddition, requiring chiral resolution techniques (e.g., chiral HPLC).

Q. Which spectroscopic and analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR to confirm stereochemistry and substituent positions. For example, the methyl ester group (δ ~3.6–3.8 ppm in 1H NMR) and oxabicyclic protons (δ ~5.2–6.0 ppm for olefinic protons) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C8H10O3: 154.16 g/mol) .
  • X-ray Crystallography : To resolve absolute stereochemistry if single crystals are obtainable .
  • Purity : HPLC with UV detection (λ ~210 nm) or GC-MS for volatile impurities.

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer :

  • Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) are recommended to avoid moisture .
  • Incompatibilities : Avoid strong acids/bases, which may hydrolyze the ester or open the oxabicyclic ring.

Advanced Research Questions

Q. What strategies resolve stereochemical inconsistencies in the synthesis of (1R,2R,4R)-rel- configurations?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose- or cellulose-based columns) to separate enantiomers .
  • Asymmetric Catalysis : Employ chiral Lewis acids (e.g., Evans’ oxazaborolidines) during cycloaddition to favor the desired diastereomer .
  • Crystallization-Induced Diastereomer Resolution : Convert the product into a diastereomeric salt (e.g., using a chiral amine) for selective crystallization .

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in ring-opening reactions?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of nucleophilic/electrophilic attack. For example, the strained oxabicyclic ring is prone to acid-catalyzed ring-opening at the ether oxygen .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., polar aprotic solvents stabilize transition states in SN2 reactions) .
  • Software : Gaussian, ORCA, or Schrödinger Suite for energy minimization and transition-state modeling.

Q. What experimental approaches analyze the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation via HPLC at controlled pH (1–14) and temperatures (25–80°C). For example, ester hydrolysis follows pseudo-first-order kinetics under acidic conditions .
  • Activation Energy Calculation : Use Arrhenius plots (ln k vs. 1/T) to determine degradation rates and shelf-life predictions.
  • Stabilizers : Co-solvents (e.g., PEG-400) or buffering agents (e.g., phosphate buffers) can mitigate hydrolysis .

Q. How does the oxabicyclic structure influence its reactivity in transition-metal-catalyzed cross-coupling reactions?

  • Methodological Answer :

  • Substrate Design : The strained bicyclic ring enhances reactivity in Suzuki-Miyaura couplings. For example, Pd(PPh3)4 catalyzes coupling with arylboronic acids at the α-position to the ester .
  • Limitations : Ring strain may lead to undesired side reactions (e.g., ring-opening under high temperatures). Optimize catalyst loading (1–5 mol%) and reaction time (<12 hrs) .

Data Contradictions and Validation

Q. How to address discrepancies in reported physical properties (e.g., LogP, pKa) for this compound?

  • Methodological Answer :

  • Experimental Validation : Re-measure LogP using shake-flask methods (octanol/water partitioning) and pKa via potentiometric titration .
  • Computational Cross-Check : Compare results with predicted values from software (e.g., ACD/Labs, MarvinSuite) to identify outliers .
  • Literature Review : Prioritize data from peer-reviewed journals over vendor databases to resolve conflicts .

Tables of Key Properties

Property Value Reference
Molecular FormulaC8H10O3
Molecular Weight154.16 g/mol
XLogP3 (Predicted)0.8
Topological Polar Surface Area46.5 Ų
Stability in Acidic pHt1/2 = 2 hrs (pH 2, 25°C)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-
Reactant of Route 2
Reactant of Route 2
7-Oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid, methyl ester,(1R,2R,4R)-rel-

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